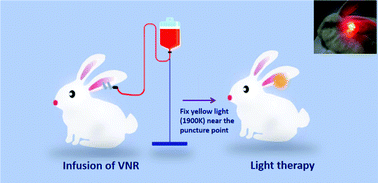The effect of a low-color-temperature-based yellow light source on the prevention of phlebitis induced by chemotherapy†
Biomaterials Science Pub Date: 2022-01-26 DOI: 10.1039/D1BM01189H
Abstract
In recent years, light therapy has been gradually applied to the treatment of inflammation. Different from conventional high-color-temperature light sources, low-color-temperature yellow light (1900 K) without a blue light spectrum was selected as the light source to research its preventive effects on chemotherapy-induced phlebitis in this study. Based on a series of inflammatory characterization experiments, the results manifested that the reasonable utilization of 1900 K yellow light had a good effect on the prevention of phlebitis. This study shows that this is a feasible and promising method for preventing phlebitis and relieving pain, while providing a theoretical basis for the further investigation of the anti-inflammatory effects on phlebitis.


Recommended Literature
- [1] Determination of lead in soil by graphite furnace atomic-absorption spectrometry with the direct introduction of slurries
- [2] Tristearin bilayers: structure of the aqueous interface and stability in the presence of surfactants†
- [3] XV.—On a new process for the detection of fluorine when accompanied by silica
- [4] Platinum-containing heterometallic complexes in cancer therapy: advances and perspectives
- [5] Discovery of a novel small molecular peptide that disrupts helix 34 of bacterial ribosomal RNA†
- [6] Direct determination of chlorhexidine in urine by high-performance liquid chromatography
- [7] Sultone opening with [18F]fluoride: an efficient 18F-labelling strategy for PET imaging†
- [8] Environmentally benign and diastereoselective synthesis of 2,4,5-trisubstituted-2-imidazolines†
- [9] A challenging Heck reaction of maleimides†
- [10] Apparatus










